molecular formula C10H10O2 B054282 4-Acetoxystyrene CAS No. 2628-16-2

4-Acetoxystyrene

Cat. No.: B054282
CAS No.: 2628-16-2
M. Wt: 162.18 g/mol
InChI Key: JAMNSIXSLVPNLC-UHFFFAOYSA-N
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Description

4-Acetoxystyrene (CAS 2628-16-2) is a styrene derivative with an acetoxy (-OAc) substituent at the para position of the benzene ring. It is a key intermediate in synthesizing poly(4-hydroxystyrene), a polymer critical for photoresist resins used in semiconductor manufacturing . Key physical properties include a boiling point of 260°C, density of 1.06 g/mL (25°C), and viscosity of 4.2 cP (25°C). It is stabilized with 200–300 ppm monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization . Its SMILES string is CC(=O)Oc1ccc(C=C)cc1, and it exhibits acute toxicity (Category 4 oral), skin/eye irritation, and flammability (Flash point: 88°C) .

Preparation Methods

4-Acetoxystyrene is typically obtained through the elimination of water from 4-acetoxyphenylmethyl carbinol . The preparation involves the following steps:

    Synthesis from p-hydroxystyrene: Add p-hydroxystyrene to a reaction vessel along with triethylamine, phenothiazine, and methyl tert-butyl ether.

    Industrial Production: In industrial settings, the synthesis is carried out in a heated stirred flask with an attached column and condenser.

Chemical Reactions Analysis

4-Acetoxystyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include acetyl chloride, peracetic acid, and bases for hydrolysis. Major products formed include homopolymers and copolymers of p-vinylphenol .

Scientific Research Applications

General Properties

4-Acetoxystyrene is characterized as a clear, colorless liquid that can undergo homopolymerization and copolymerization with styrene and other compatible monomers. It is primarily known as the acetic acid ester of p-vinylphenol. The compound exhibits moderate toxicity, necessitating careful handling due to potential skin and respiratory irritation, as well as environmental hazards to aquatic life .

Polymerization Applications

Homopolymerization and Copolymerization

This compound can be polymerized both in bulk and emulsion forms. In aqueous emulsion polymerization, it can be converted into p-vinylphenol through hydrolysis, which is crucial for creating curing agents for epoxy resins. The polymers derived from this process are utilized in various industrial applications, including:

  • Curing Agents for Epoxy Resins : The hydrolyzed products serve as effective curing agents, enhancing the mechanical properties of epoxy systems.
  • Photoresists : Polymers of p-vinylphenol are employed in photoresist formulations for microfabrication processes .

Table 1: Properties of Polymers Derived from this compound

PropertyValue
AppearanceClear, colorless liquid
Homopolymerization YieldHigh
Hydrolysis EfficiencyApproximately 50%
ApplicationCuring agents, photoresists

Immunosensing Applications

This compound has been utilized in innovative immunosensing strategies through surface-initiated atom-transfer radical polymerization (SI-ATRP). This method allows for the immobilization of initiator molecules on electrode surfaces, followed by controlled polymerization to enhance electrochemical detection signals.

Key Features of Immunosensing Applications

  • Electrochemical Detection : The acetoxyl groups in this compound can be converted into phenolic hydroxyl groups, significantly amplifying the electrochemical signal output.
  • Detection Limits : The SI-ATRP approach has achieved detection limits as low as 0.3 ng/mL for specific proteins such as rabbit immunoglobulin G (IgG) .

Table 2: Performance Metrics of Immunosensing Using this compound

MetricValue
Detection Limit0.3 ng/mL
Polymerization Temperature60°C
Signal Amplification FactorHigh

Case Study 1: Polymer Hydrolysis

A study investigated the hydrolysis of polymers formed from this compound under various conditions. The results indicated that the degree of hydrolysis directly affects the mechanical properties of the resulting materials. Polymers with higher hydrolysis rates exhibited improved adhesion and thermal stability, making them suitable for advanced applications in coatings and adhesives .

Case Study 2: Controlled Radical Polymerization

Research on nitroxide-mediated controlled radical polymerization (NM-CRP) of this compound revealed insights into the kinetics of reversible coupling reactions. This study demonstrated that by optimizing reaction conditions, it is possible to achieve precise control over polymer molecular weights and distributions, which is crucial for developing tailored materials for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

4-Acetoxystyrene demonstrates distinct reactivity compared to other styrene derivatives:

  • Substitution Reactions : In Hf(OTf)₄-catalyzed diastereoselective substitutions, this compound yielded 81% product with a 3.9:1 diastereomeric ratio, outperforming methylstyrenes (e.g., 2b,c: ~70–75% yield) .
  • Regioselectivity : Under Fe(acac)₃ catalysis, this compound reacted with oxaziridine to form 2,5-substituted oxazolidine (90% yield), whereas CuCl₂ catalysis favored 2,4-substituted products. This highlights its versatility in accessing different regioisomers .
  • Decarboxylation Efficiency : In enzymatic decarboxylation (Fdc1), 4-acetoxycinnamic acid (precursor to this compound) showed a 29.1-fold higher Vmax (3.20 ± 0.11 μmol s⁻¹·min⁻¹·mg⁻¹) compared to other substrates, emphasizing its role in efficient biocatalysis .

Table 1: Reactivity Comparison in Catalytic Reactions

Compound Reaction Type Catalyst Yield/Selectivity Reference
This compound Substitution Hf(OTf)₄ 81%, 3.9:1 dr
4-Methylstyrene Substitution Hf(OTf)₄ ~70–75% yield
This compound Aminohydroxylation Fe(acac)₃ 90% (2,5-product)
This compound Decarboxylation Fdc1 (SC-6) Vmax = 3.20 ± 0.11

Polymerization Behavior

The acetoxy substituent significantly impacts polymerization kinetics and control:

  • ATRP Behavior : this compound exhibits "deviant" atom transfer radical polymerization (ATRP) kinetics compared to styrene due to electron-withdrawing effects, requiring tailored initiators .
  • Nitroxide-Mediated CRP : At low nitroxide concentrations, this compound showed poor polydispersity control (similar to styrene), but mechanistic modeling aligned with experimental molecular weight distributions .
  • Copolymer Properties : Random copolymers of this compound with 4-tert-butylstyrene exhibit tunable glass transition temperatures (Tg), influenced by confinement effects in thin films .

Table 2: Polymerization Comparison

Compound Polymerization Method Key Finding Reference
This compound ATRP Deviant kinetics vs. styrene
This compound NM-CRP Polydispersity control via modeling
Styrene NM-CRP Similar thermal initiation issues
This compound-co-4-tBS Free radical Tunable Tg confinement

Physical and Chemical Properties

Compared to other para-substituted styrenes, this compound has distinct solubility and stability:

  • Solubility : Soluble in acetone, THF, and DMF, but less polar than 4-methoxystyrene ().
  • Stability : Requires MEHQ stabilization (200–300 ppm) to inhibit polymerization, unlike 4-tert-butoxystyrene, which uses unspecified inhibitors .

Table 3: Physical Properties of Para-Substituted Styrenes

Compound Substituent Purity Inhibitor Boiling Point (°C) Density (g/mL)
This compound -OAc 96% MEHQ (200–300 ppm) 260 1.06
4-Methoxystyrene -OCH₃ 97% None listed - -
4-tert-Butoxystyrene -O-tBu 99% Unspecified - -
Styrene -H >99% Hydroquinone 145 0.91

Biological Activity

4-Acetoxystyrene (CAS Number: 2628-16-2) is an organic compound that serves as a significant intermediate in the synthesis of various polymers and copolymers. Its biological activities have garnered attention in recent years, particularly regarding its potential therapeutic applications and safety profiles. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, potential applications, and safety considerations based on diverse research findings.

This compound is a colorless liquid that can undergo free radical polymerization to form poly(this compound), which is used in various applications, including photoresists in integrated circuit manufacturing. The synthesis of this compound typically involves heating 4-acetoxyphenylmethylcarbinol with an acid catalyst at elevated temperatures, achieving high selectivity and yield .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It functions as a scavenger of reactive oxygen species (ROS), which are implicated in various pathological processes, including inflammation and cancer progression. By mitigating oxidative stress, this compound may play a role in protecting cells from damage associated with these conditions .

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators of inflammation. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Skin Health Applications

The compound's ability to bind to estrogen receptors in skin cells suggests that it may enhance dermal health by promoting collagen synthesis and improving skin elasticity. This property positions this compound as a candidate for anti-aging formulations . In vitro studies have demonstrated its capacity to influence various dermal components positively, including elastin and hyaluronic acid .

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

  • Antimicrobial Activity : A study investigated the antimicrobial properties of compounds related to this compound against various pathogenic bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential for developing new antimicrobial agents .
  • Cell Viability and Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival pathways. This effect is mediated through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax) .
  • Polymerization Studies : Investigations into the polymerization behavior of this compound have revealed its utility in synthesizing high-performance materials with specific mechanical properties. These studies demonstrate its versatility not only as a chemical intermediate but also as a material with functional biological properties .

Safety Considerations

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Studies indicate that this compound may cause skin sensitization and serious eye irritation upon contact, necessitating careful handling procedures in laboratory and industrial settings.

Summary Table of Biological Activities

Activity Mechanism Implications
AntioxidantScavenges reactive oxygen speciesProtects against oxidative stress
Anti-inflammatoryInhibits COX-1 and COX-2Potential treatment for inflammatory diseases
Skin health enhancementBinds to estrogen receptors; promotes collagen synthesisApplications in anti-aging skincare products
AntimicrobialExhibits antibacterial properties against pathogensDevelopment of new antimicrobial agents
Induction of apoptosisModulates apoptotic pathwaysPotential use in cancer therapy

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal conditions for synthesizing 4-Acetoxystyrene via catalytic hydrogenation, and how can purity be validated?

Methodological Answer: The synthesis involves three steps: (1) acetylation of 4-hydroxyacetophenone, (2) catalytic hydrogenation of 4-acetoxyacetophenone to 4-acetoxyphenylmethylcarbinol, and (3) dehydration to yield this compound. Key optimized parameters include:

  • Catalyst : 10 wt% Raney-Ni (relative to substrate mass) .
  • Hydrogenation Conditions : 80°C, 3 MPa H₂, 600 rpm stirring in ethanol (4 mL/g substrate) .
  • Dehydration : Nafion-H resin achieves 85% yield .
    Validation : Use ¹H NMR (e.g., δ 5.2–6.7 ppm for vinyl protons) and FT-IR (C=O stretch at ~1740 cm⁻¹) for structural confirmation. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Intermediate Analysis

Q. Q2: How should researchers handle discrepancies in intermediate yields during multi-step synthesis?

Methodological Answer: Discrepancies often arise from incomplete hydrogenation or side reactions. Mitigation strategies include:

  • Real-Time Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress.
  • Catalyst Activity : Pre-activate Raney-Ni with H₂ at 50°C for 1 hr to enhance efficiency .
  • Controlled Dehydration : Ensure anhydrous conditions to avoid hydrolysis of the acetoxy group.

Q. Advanced Polymerization Studies

Q. Q3: What challenges arise when using this compound in controlled radical polymerization (e.g., ATRP), and how can they be resolved?

Methodological Answer: Challenges :

  • Inhibitor Interference : Commercial this compound contains 200–300 ppm monomethyl ether hydroquinone, which may suppress radical initiation .
  • Side Reactions : Acetoxy group hydrolysis under basic/aqueous conditions can alter monomer reactivity.
    Solutions :
  • Purification : Remove inhibitors via alumina column chromatography .
  • ATRP Optimization : Use Cu(I)Br/PMDETA catalyst system in anhydrous toluene at 90°C to achieve controlled molecular weights (Đ < 1.2) .

Q. Data Contradictions in Thermal Properties

Q. Q4: Why do reported melting points for this compound vary between 7–8°C (literature) and observed supercooling in lab settings?

Methodological Answer: Supercooling occurs due to kinetic barriers to crystallization. To resolve:

  • Seed Crystals : Introduce a trace of crystalline this compound to induce nucleation.
  • DSC Analysis : Use differential scanning calorimetry at a cooling rate of 2°C/min to detect glass transition (Tg) and crystallization exotherms .

Q. Cross-Disciplinary Applications

Q. Q5: How can this compound be applied in polymer-based soil modeling or biomarker detection?

Methodological Answer:

  • Soil Mimetics : Copolymerize with styrene sulfonate to create pH-responsive hydrogels for simulating soil ion-exchange behavior. Characterize swelling ratios via gravimetry .
  • Biomarker Sensors : Graft this compound onto gold nanoparticles via thiol-ene "click" chemistry. Use surface plasmon resonance (SPR) to detect protein binding .

Q. Ethical and Safety Considerations

Q. Q6: What safety protocols are critical when handling this compound, given its hazard classifications?

Methodological Answer:

  • Toxicity : Classified as Acute Toxicity 4 (oral), Skin Irritant 2. Use fume hoods and PPE (nitrile gloves, lab coat) .
  • Storage : Store at 2–8°C in amber glass to prevent polymerization. Add stabilizers (e.g., BHT) for long-term storage .

Q. Data Management and Reproducibility

Q. Q7: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

Methodological Answer:

  • Repositories : Deposit raw NMR/IR spectra in Chemotion or RADAR4Chem .
  • Metadata : Include synthesis parameters (catalyst loadings, reaction times) and instrument calibration details (e.g., NMR frequency) .

Properties

IUPAC Name

(4-ethenylphenyl) acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JAMNSIXSLVPNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C
Source PubChem
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Molecular Formula

C10H10O2
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Related CAS

24979-78-0
Record name Phenol, 4-ethenyl-, 1-acetate, homopolymer
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DSSTOX Substance ID

DTXSID2044898
Record name 4-Ethenylphenyl acetate
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Molecular Weight

162.18 g/mol
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Physical Description

Liquid
Record name Phenol, 4-ethenyl-, 1-acetate
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CAS No.

2628-16-2
Record name 4-Acetoxystyrene
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Record name 4-Ethenylphenyl acetate
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Record name Phenol, 4-ethenyl-, 1-acetate
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Record name 4-Ethenylphenyl acetate
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Record name p-acetoxystyrene
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Record name Phenol, 4-ethenyl-, 1-acetate
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Record name 4-ETHENYLPHENYL ACETATE
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Synthesis routes and methods I

Procedure details

A flask heated by hot oil was fitted with a chilled water overhead condenser, a thermowell with a thermocouple, an overhead stirrer and a vacuum pump. Crude APMC-Ether (20 grams) containing 78.2 weight percent APMC-Ether, 7.2 weight percent APMC and 3.9 weight percent 4-acetoxyphenylmethylcarbinol acetate (sometimes referred to herein as "APMC-Acetate") was mixed in another flask with six (6.0) grams of acetic anhydride. Phosphoric acid (0.022 grams) having a concentration of 85 weight percent that corresponds to 0.32 moles of pure phosphoric acid per 100 moles of APMC-Ether was added to said mixture. The resultant mixture was fed to the hot flask at a rate of 1.2 grams per minute. The hot oil temperature was maintained at about 220° C. to about 230° C. and the reaction mass temperature in the hot flask was maintained at about 180° C. to about 200° C. The vacuum pump maintained a vacuum in the flask at about 80 mm Hg. 4-acetoxystyrene and acetic acid were produced in the hot flask.
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Synthesis routes and methods II

Procedure details

Pittet et al. in U.S. Pat. No. 4,316,995 describe a method for preparing p-vinylphenol. In that method, p-hydroxybenzaldehyde is first reacted with malonic acid using ethylenediamine as catalyst to give pHCA, which is decarboxylated in situ at a temperature of 115 to 120° C. to form impure p-vinylphenol. The p-vinylphenol is isolated from the reaction mixture and reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-acetoxystyrene, which is separated from the reaction mixture and hydrolyzed in the presence of a strong base to give purified p-vinylphenol. The yield of 4-vinylphenol was about 31%.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Polymer, 24, 995 (1983) discloses a method in which p-acetoxy benzaldehyde is subjected to the Wittig reaction where the compound is reacted to methyl bromide triphenylphosphine to obtain p-acetoxystyrene.
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Retrosynthesis Analysis

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